An In-depth Technical Guide to Actinonin: Chemical Structure and Properties
An In-depth Technical Guide to Actinonin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of actinonin. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Identification
Actinonin is a naturally occurring hydroxamate-based pseudopeptide antibiotic. Its systematic IUPAC name is (2R)-N4-hydroxy-N1-{(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide[1]. The stereochemistry of actinonin is critical for its biological activity.
The chemical structure of actinonin is characterized by a hydroxamic acid moiety, which is essential for its metal-chelating properties and inhibitory activity against metalloenzymes. It also contains a pentyl group, a valine residue, and a prolinol moiety[1].
Table 1: Chemical Identifiers for Actinonin
| Identifier | Value |
| CAS Number | 13434-13-4[1][2] |
| Molecular Formula | C₁₉H₃₅N₃O₅[1][2][3] |
| Molecular Weight | 385.50 g/mol [2][4] |
| InChI | InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1[1][3] |
| SMILES | CCCCC--INVALID-LINK--NO)C(=O)N--INVALID-LINK--C)C(=O)N1CCC[C@H]1CO[3] |
Physicochemical Properties
Table 2: Physicochemical Properties of Actinonin
| Property | Value |
| Physical State | Solid, powder[4] |
| Solubility | Soluble in ethanol (50 mg/mL), DMSO, and DMF[2][4] |
| Storage Temperature | -20°C[2][4] |
Biological Activity and Mechanism of Action
Actinonin exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. Its primary mechanism of action is the inhibition of metalloenzymes, particularly those containing a zinc ion in their active site.
Antibacterial Activity
Actinonin's antibacterial effects are primarily attributed to its potent inhibition of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis[1]. PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. Inhibition of this enzyme leads to the accumulation of formylated proteins, ultimately resulting in bacterial growth arrest.
Table 3: In Vitro Inhibitory Activity of Actinonin against Peptide Deformylase (PDF)
| Target Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) |
| Peptide Deformylase | - | - | 0.28 |
| Zn-PDF | E. coli | 90 | - |
| Ni-PDF | E. coli | 3 | - |
| Fe-PDF | E. coli | 0.8 | - |
| Ni-PDF | S. aureus | 11 | - |
| Human PDF (HsPDF) | Homo sapiens | 43 | - |
Table 4: Minimum Inhibitory Concentrations (MIC) of Actinonin against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8-16 |
| Streptococcus pyogenes | 8 |
| Streptococcus epidermidis | 2-4 |
Antitumor Activity
The antitumor properties of actinonin are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. This is primarily achieved through the inhibition of mitochondrial peptide deformylase (HsPDF), leading to mitochondrial dysfunction. The inhibition of this enzyme in the mitochondria of tumor cells triggers the intrinsic apoptotic pathway.
Key events in actinonin-induced apoptosis include the depolarization of the mitochondrial membrane, a decrease in cellular ATP levels, and the activation of caspases, particularly caspase-3 and -7.
Table 5: In Vitro Cytotoxic Activity of Actinonin against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Raji | Burkitt's lymphoma | 4 |
| MDA-MB-468 | Breast cancer | 6.9 |
| PC3 | Prostate cancer | 12.8 |
| SK-LC-19 | Lung cancer | 16.6 |
| HeLa | Cervical cancer | 27.4 |
| HT-1080 | Fibrosarcoma | 15.7 |
| AL67 | - | 49.3 |
Inhibition of Other Metalloproteinases
Actinonin also exhibits inhibitory activity against other metalloproteinases, including matrix metalloproteinases (MMPs) and aminopeptidases.
Table 6: Inhibitory Activity of Actinonin against various Metalloproteinases
| Enzyme | Kᵢ (nM) |
| MMP-1 | 300 |
| MMP-3 | 1700 |
| MMP-8 | 190 |
| MMP-9 | 330 |
| Meprin α | 20 |
Experimental Protocols
Peptide Deformylase (PDF) Inhibition Assay
A common method to determine the inhibitory activity of compounds against PDF is a colorimetric assay using a synthetic substrate.
Methodology:
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Reagents:
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Purified peptide deformylase enzyme.
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Substrate: e.g., formyl-Met-Ala-Ser.
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Coupling enzyme: e.g., aminopeptidase.
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Detection reagent: e.g., fluorescamine.
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Assay buffer: e.g., HEPES buffer at pH 7.4.
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Actinonin (or other inhibitors) dissolved in DMSO.
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Procedure:
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The assay is typically performed in a 96-well plate format.
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A reaction mixture containing the PDF enzyme and the substrate in the assay buffer is prepared.
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Varying concentrations of actinonin are added to the wells.
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The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
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The coupling enzyme (aminopeptidase) is added to cleave the deformylated product, releasing a free amino group.
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Fluorescamine is then added, which reacts with the primary amine to produce a fluorescent product.
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The fluorescence intensity is measured using a plate reader.
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The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Methodology:
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Materials:
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Bacterial culture in logarithmic growth phase.
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Appropriate broth medium (e.g., Mueller-Hinton Broth).
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Actinonin stock solution.
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96-well microtiter plates.
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-
Procedure:
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A serial two-fold dilution of actinonin is prepared in the broth medium directly in the wells of the 96-well plate.
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Each well is then inoculated with a standardized suspension of the test bacterium.
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Positive (bacteria and broth, no actinonin) and negative (broth only) controls are included.
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The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
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The MIC is determined as the lowest concentration of actinonin that completely inhibits visible growth of the bacterium.
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Apoptosis and Mitochondrial Membrane Potential Assay
The effect of actinonin on mitochondrial membrane potential can be assessed using fluorescent dyes.
Methodology:
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Cell Culture:
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Human tumor cell lines are cultured in appropriate media.
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Treatment:
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Cells are treated with varying concentrations of actinonin for different time periods.
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Staining:
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A fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., TMRM - Tetramethylrhodamine, Methyl Ester) is added to the cells.
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Analysis:
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The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization, a hallmark of apoptosis.
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Signaling Pathway
The primary signaling pathway for actinonin-induced apoptosis in tumor cells is the intrinsic or mitochondrial pathway.
